Cas no 2287290-07-5 (7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(9H-fluoren-9-ylmethyl) ester)
7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(9H-fluoren-9-ylmethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(9H-fluoren-9-ylmethyl) ester
- 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid
- 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
- EN300-6737666
- Z3282355788
- 2287290-07-5
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- Inchi: 1S/C24H25NO4/c26-22(27)16-13-24(14-16)9-11-25(12-10-24)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
- InChI Key: XHMRSMWKZRLGIV-UHFFFAOYSA-N
- SMILES: C1C2(CCN(C(OCC3C4=C(C=CC=C4)C4=C3C=CC=C4)=O)CC2)CC1C(O)=O
Computed Properties
- Exact Mass: 391.17835828g/mol
- Monoisotopic Mass: 391.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 601.1±55.0 °C(Predicted)
- pka: 4.67±0.20(Predicted)
7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(9H-fluoren-9-ylmethyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6737666-0.05g |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid |
2287290-07-5 | 0.05g |
$315.0 | 2023-05-30 | ||
| Enamine | EN300-6737666-0.1g |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid |
2287290-07-5 | 0.1g |
$470.0 | 2023-05-30 | ||
| Enamine | EN300-6737666-0.25g |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid |
2287290-07-5 | 0.25g |
$672.0 | 2023-05-30 | ||
| Enamine | EN300-6737666-0.5g |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid |
2287290-07-5 | 0.5g |
$1058.0 | 2023-05-30 | ||
| Enamine | EN300-6737666-1.0g |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid |
2287290-07-5 | 1g |
$1357.0 | 2023-05-30 | ||
| Enamine | EN300-6737666-2.5g |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid |
2287290-07-5 | 2.5g |
$2660.0 | 2023-05-30 | ||
| Enamine | EN300-6737666-5.0g |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid |
2287290-07-5 | 5g |
$3935.0 | 2023-05-30 | ||
| Enamine | EN300-6737666-10.0g |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylic acid |
2287290-07-5 | 10g |
$5837.0 | 2023-05-30 | ||
| 1PlusChem | 1P028O2X-50mg |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylicacid |
2287290-07-5 | 95% | 50mg |
$452.00 | 2024-05-24 | |
| 1PlusChem | 1P028O2X-100mg |
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-2-carboxylicacid |
2287290-07-5 | 95% | 100mg |
$643.00 | 2024-05-24 |
7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(9H-fluoren-9-ylmethyl) ester Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(9H-fluoren-9-ylmethyl) ester
7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(9H-fluoren-9-ylmethyl) ester
The compound CAS No 2287290-07-5, known as 7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(9H-fluoren-9-ylmethyl) ester, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique spirocyclic structure, which combines a nitrogen atom within the spiro ring system, making it a valuable substrate for further functionalization and exploration in synthetic chemistry.
Recent studies have highlighted the importance of spirocyclic compounds like 7-Azaspiro[3.5]nonane in drug discovery and advanced material synthesis. The presence of the fluorenylmethyl ester group in this compound adds versatility to its applications, particularly in the development of bioactive molecules and high-performance polymers. Researchers have demonstrated that such structures can exhibit enhanced stability and bioavailability when incorporated into drug candidates.
The synthesis of CAS No 2287290-07-5 involves a multi-step process that includes the formation of the spirocyclic core followed by the introduction of the fluorenylmethyl ester group. This approach ensures precise control over the stereochemistry and functional groups, which are critical for optimizing the compound's properties. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to streamline the production process and improve yields.
In terms of applications, 7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid has shown promise in the field of medicinal chemistry as a scaffold for developing novel therapeutics. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for targeting specific biological pathways. Additionally, the fluorenylmethyl ester group enhances solubility and stability, making it suitable for use in various biological assays.
Recent research has also explored the use of this compound in materials science, particularly in the development of stimuli-responsive polymers. The incorporation of CAS No 2287290-07-5 into polymer networks has been shown to impart unique mechanical and optical properties, which could be exploited in advanced materials for sensors and actuators.
The study of 7-Azaspiro[3.5]nonane derivatives continues to be an active area of research, with ongoing investigations into their potential applications in nanotechnology and green chemistry. By leveraging modern synthetic methodologies and computational modeling techniques, scientists are uncovering new ways to harness the unique properties of this compound for innovative solutions across multiple disciplines.
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